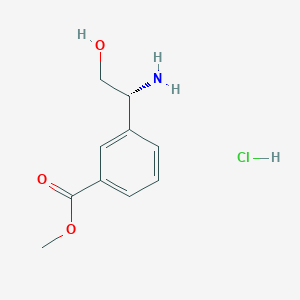
(R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The closest compounds I found are “®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride” and “®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride”. These compounds are solid at room temperature . They are stored in a dry environment .
Molecular Structure Analysis
The molecular structure of these compounds can be represented by their InChI codes. For “®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride”, the InChI code is "1S/C9H10N2O.ClH/c10-5-7-2-1-3-8(4-7)9(11)6-12;/h1-4,9,12H,6,11H2;1H/t9-;/m0./s1" . For “®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride”, the InChI code is "1S/C8H11NO2.ClH/c9-8(5-10)6-1-3-7(11)4-2-6;/h1-4,8,10-11H,5,9H2;1H/t8-;/m0./s1" .Physical And Chemical Properties Analysis
The physical form of these compounds is solid . They are stored in a dry environment at room temperature .Wissenschaftliche Forschungsanwendungen
Anticarcinogenicity and Toxicity of Organotin(IV) Complexes
Organotin(IV) complexes have demonstrated excellent anticarcinogenic and toxic properties. These complexes, including various derivatives like acrylates and carboxylic acids, show high cytotoxic activity influenced by the coordination positions at Sn and stable ligand-Sn bonds. Their lipophilicity, due to the organotin moiety, contributes to their significant antitumor activity and cytotoxicity. This research suggests the importance of chemical structure in determining the biological activity of compounds, which could be relevant for studying "(R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride" (Ali et al., 2018).
Biologically Active Compounds of Plants
The study on natural carboxylic acids from plants, including benzoic acid and cinnamic acid, reveals their antioxidant, antimicrobial, and cytotoxic activities. The research findings indicate that the structure of carboxylic acids, such as the number of hydroxyl groups and conjugated bonds, significantly impacts their bioactivity. This study underscores the potential of plant-derived carboxylic acids in various applications, suggesting a similar potential for "(R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride" to possess bioactive properties based on its chemical structure (Godlewska-Żyłkiewicz et al., 2020).
Chromones and Derivatives as Radical Scavengers
Chromones, natural compounds with antioxidant properties, demonstrate the ability to neutralize active oxygen and interrupt free radical processes, potentially inhibiting cell impairment. This review of over 400 chromone derivatives, both natural and synthetic, highlights the critical role of specific structural features, such as the double bond and hydroxyl groups, in their radical scavenging activity. Insights from this research could guide the exploration of "(R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride" for similar applications, given the importance of structural characteristics in determining antioxidant potential (Yadav et al., 2014).
Safety and Hazards
These compounds have been classified with the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
methyl 3-[(1R)-1-amino-2-hydroxyethyl]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-3-7(5-8)9(11)6-12;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJKZSHJUALNL-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)[C@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-6-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one](/img/structure/B2957121.png)
![3-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2957122.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2957123.png)
![N-(5-bromopyridin-2-yl)-2-[methyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2957126.png)
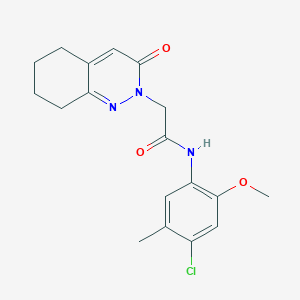
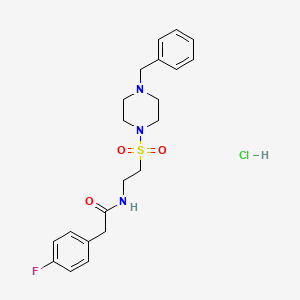


![Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2957132.png)
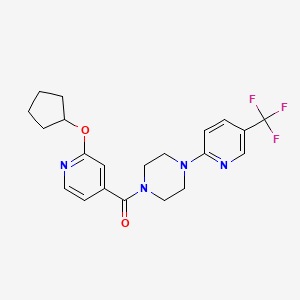
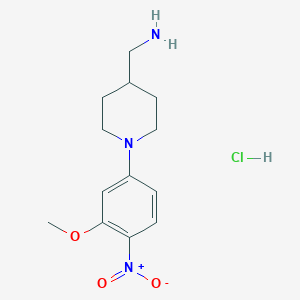
![3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2957137.png)
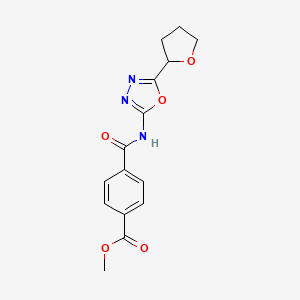
![5-[(3-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2957140.png)